molecular formula C11H13FO2 B2629829 4-(4-Fluorophenyl)-2-methylbutanoic acid CAS No. 1226160-80-0

4-(4-Fluorophenyl)-2-methylbutanoic acid

Cat. No.: B2629829
CAS No.: 1226160-80-0
M. Wt: 196.221
InChI Key: DZMQKOTUKZOAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-2-methylbutanoic acid is an organic compound that belongs to the class of fluorinated aromatic acids It features a fluorine atom attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-methylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and 2-methylbutanoic acid.

    Grignard Reaction: The 4-fluorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent (e.g., methylmagnesium bromide) to form the corresponding alcohol.

    Oxidation: The resulting alcohol is then oxidized to form this compound using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-(4-Fluorophenyl)-2-methylbutanoic acid has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.

    Agrochemicals: The compound is employed in the development of herbicides and pesticides due to its ability to disrupt specific biological pathways in pests.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylacetic acid
  • 4-Fluorobenzoic acid
  • 4-Fluorophenylboronic acid

Uniqueness

4-(4-Fluorophenyl)-2-methylbutanoic acid is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and a butanoic acid chain. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8(11(13)14)2-3-9-4-6-10(12)7-5-9/h4-8H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMQKOTUKZOAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.